2-Methoxy-4-(pyridin-3-yl)aniline
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Overview
Description
2-Methoxy-4-(pyridin-3-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methoxy group (-OCH3) attached to the benzene ring and a pyridinyl group attached to the aniline nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(pyridin-3-yl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in various solvents, including water and organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce an amine.
Scientific Research Applications
2-Methoxy-4-(pyridin-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(pyridin-3-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and pyridinyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(pyridin-2-yl)aniline: Similar structure but with the pyridinyl group attached at a different position.
2-Methoxy-4-(pyridin-4-yl)aniline: Another isomer with the pyridinyl group at the 4-position.
2-Methoxy-4-(quinolin-3-yl)aniline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
2-Methoxy-4-(pyridin-3-yl)aniline is unique due to the specific positioning of the methoxy and pyridinyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (pyridinyl) groups can create a unique electronic environment, affecting the compound’s overall properties.
Properties
CAS No. |
103347-95-1 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-methoxy-4-pyridin-3-ylaniline |
InChI |
InChI=1S/C12H12N2O/c1-15-12-7-9(4-5-11(12)13)10-3-2-6-14-8-10/h2-8H,13H2,1H3 |
InChI Key |
KYKJKETWUFJQAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CN=CC=C2)N |
Origin of Product |
United States |
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